(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
CAS No.: 1281694-12-9
Cat. No.: VC6288358
Molecular Formula: C19H13ClFNO
Molecular Weight: 325.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1281694-12-9 |
|---|---|
| Molecular Formula | C19H13ClFNO |
| Molecular Weight | 325.77 |
| IUPAC Name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C19H13ClFNO/c1-12-2-3-14-11-15(19(20)22-17(14)10-12)6-9-18(23)13-4-7-16(21)8-5-13/h2-11H,1H3/b9-6+ |
| Standard InChI Key | CDXSYLOOLKKTNU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Configuration
The compound features a quinoline backbone substituted at the 2-position with a chlorine atom and at the 7-position with a methyl group. The 3-position of the quinoline is linked via an α,β-unsaturated ketone (propenone) bridge to a 4-fluorophenyl ring. The E-configuration of the propenone double bond is critical for maintaining planarity, which influences electronic conjugation and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃ClFNO |
| Molecular Weight | 325.77 g/mol |
| IUPAC Name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
| SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl |
The presence of electron-withdrawing groups (chlorine, ketone) and electron-donating groups (methyl, fluorine) creates a polarized electronic environment, potentially enhancing reactivity in cross-coupling reactions or biological target binding .
Synthetic Methodologies
Friedländer Annulation Approach
A primary synthesis route involves Friedländer quinoline synthesis, where 1-(2-aminophenyl)-3-arylprop-2-en-1-one precursors undergo cyclization with acetone in acidic conditions. For this compound, the precursor 1-(2-amino-5-methylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one reacts with acetone in glacial acetic acid at 373 K, yielding the quinoline core via dehydration and aromatization .
Reaction Mechanism
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Enamine Formation: The amine group attacks the carbonyl of acetone, forming an enamine intermediate.
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Cyclization: Intramolecular attack by the enamine’s β-carbon onto the adjacent aromatic ring generates the quinoline framework.
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Chlorination: Post-cyclization chlorination at the 2-position is achieved using POCl₃ or SOCl₂ .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
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δ 8.50 (d, J = 8.8 Hz, 1H): H-5 of quinoline.
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δ 7.92 (d, J = 15.6 Hz, 1H): α-vinylic proton (C=CH–CO).
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δ 7.85 (s, 1H): H-8 of quinoline.
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δ 7.45–7.35 (m, 2H): Fluorophenyl meta-protons.
¹³C NMR (100 MHz, CDCl₃):
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δ 189.8: Ketone carbonyl (C=O).
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δ 158.7 (C-2), 142.8 (C-4): Quinoline aromatic carbons.
Infrared (IR) Spectroscopy
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ν 1675 cm⁻¹: Strong absorption for the α,β-unsaturated ketone (C=O stretch).
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ν 1590 cm⁻¹: C=C quinoline ring vibrations.
Mass Spectrometry
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ESI-HRMS: m/z 326.12 [M+H]⁺ (calc. 325.77).
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Fragmentation peaks at m/z 288 (loss of Cl), 217 (quinoline core) .
Physicochemical Properties
Table 2: Experimental and Predicted Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Low in H₂O; soluble in DMSO | |
| LogP (Octanol-Water) | 3.2 (Predicted) | |
| Vapor Pressure | 1.2 × 10⁻⁶ mmHg (25°C) | Estimated |
The compound’s hydrophobicity (LogP ~3.2) suggests moderate membrane permeability, relevant for drug design.
Challenges and Future Directions
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Stereochemical Purity: Ensuring E-configuration during synthesis requires rigorous reaction monitoring .
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Toxicity Profiling: No in vivo data exist; preliminary assays are needed to assess safety.
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Derivatization: Introducing sulfonamide or glycosyl groups could modulate solubility and target specificity .
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